3-Bromophenylglyoxal hydrate
Overview
Description
Synthesis Analysis
The synthesis of bromophenyl derivatives often involves halogenation reactions where bromine is introduced into the phenyl ring. For instance, 2-bromoacetylthiophene reacts with dimethyl sulfide to afford dimethylsulfonium bromide, which further reacts to give various hydrazones and heterocycles through interactions with other chemicals (A. Abdelhamid & F. H. E. Shiaty, 1988)(Abdelhamid & Shiaty, 1988). Such methodologies could potentially be adapted for the synthesis of 3-Bromophenylglyoxal hydrate by selecting appropriate starting materials and reaction conditions that introduce the bromine atom at the desired position on the phenyl ring and subsequently form the glyoxal hydrate structure.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds can be analyzed using X-ray diffraction, NMR (nuclear magnetic resonance), and computational methods such as density functional theory (DFT). For example, the crystal structure of a bromophenyl compound was determined to show that the bromophenyl and the substituent groups are on opposite sides of a hydrazone unit (J. Jasinski et al., 2010)(Jasinski et al., 2010). Similar techniques can be employed to elucidate the molecular structure of 3-Bromophenylglyoxal hydrate, providing insights into its geometric configuration and electronic structure.
Scientific Research Applications
Anticancer Applications : 3-bromopyruvate shows potential as an anticancer agent by targeting cancer cells and depleting intracellular energy, leading to tumor cell death through preferential alkylation of GAPDH and free radical generation (Ganapathy-Kanniappan et al., 2010).
Antioxidant and Enzyme Inhibition : Novel bromophenols exhibit powerful antioxidant activities and inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes, suggesting potential therapeutic applications (Öztaşkın et al., 2017).
Metabolic and Mutagenic Studies : The metabolism of bromobiphenyls in rabbits leads to the formation of mono and dihydroxylated metabolic products, with some diol formation via direct hydroxylation, and is highly mutagenic to Salmonella typhimurium TA 1538 (Kohli et al., 1978).
Chemical Synthesis : Dimethylphenacylsulfonium bromide reacts with N-nitrosoacetanilides to produce 2-bromophenylglyoxal 2-arylhydrazones, which can be converted into tetrazine via benzoylphenylnitri (Sami & Osman, 1976).
Liver Necrosis Studies : 3-methylcholanthrene (3-MC) protects against bromobenzene-induced liver necrosis by increasing the capacity to detoxify reactive epoxides and diverting bromobenzene metabolism into a nontoxic pathway (Zampaglione et al., 1973).
Heterocycles Synthesis : 2-Bromo-thienylglyoxal-2-phenylhydrazone can be used for the synthesis of various heterocycles by reacting with various hydrazones and forming various heterocycles (Abdelhamid & Shiaty, 1988).
Anticonvulsant Activity : New bishydrazones derived from 3,4-dipropyloxythiophene show promising anticonvulsant activity with less neurotoxicity compared to existing compounds (Kulandasamy et al., 2009).
Antiviral and Antitumor Agents : -glyoxals synthesized can be used as potential antiviral and antitumor agents, with applications in treating viral hepatitis and influenza (Wu, 1965).
properties
IUPAC Name |
2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHAAODAJAWMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555498 | |
Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylglyoxal hydrate | |
CAS RN |
106134-16-1 | |
Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.